

Spectroscopic Profile of 2-Dimethylamino-6-fluorobenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Dimethylamino-6-fluorobenzonitrile

Cat. No.: B1301773

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectral data for the compound **2-Dimethylamino-6-fluorobenzonitrile** (CAS No. 96994-73-9). Despite a comprehensive search of publicly available databases and scientific literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule is not readily available. This document summarizes the predicted data and outlines the general experimental protocols for acquiring such spectra.

Predicted Mass Spectrometry Data

While experimental mass spectra are not published, predicted fragmentation patterns and adducts can provide valuable information for mass spectrometry analysis. The following table summarizes the predicted collision cross-section data for various adducts of **2-Dimethylamino-6-fluorobenzonitrile**.^[1] This data is useful for identifying the compound in complex mixtures via high-resolution mass spectrometry.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	165.08226	132.2
[M+Na] ⁺	187.06420	142.6
[M-H] ⁻	163.06770	135.9
[M+NH ₄] ⁺	182.10880	151.5
[M+K] ⁺	203.03814	140.7
[M] ⁺	164.07443	127.1
[M] ⁻	164.07553	127.1

Experimental Protocols

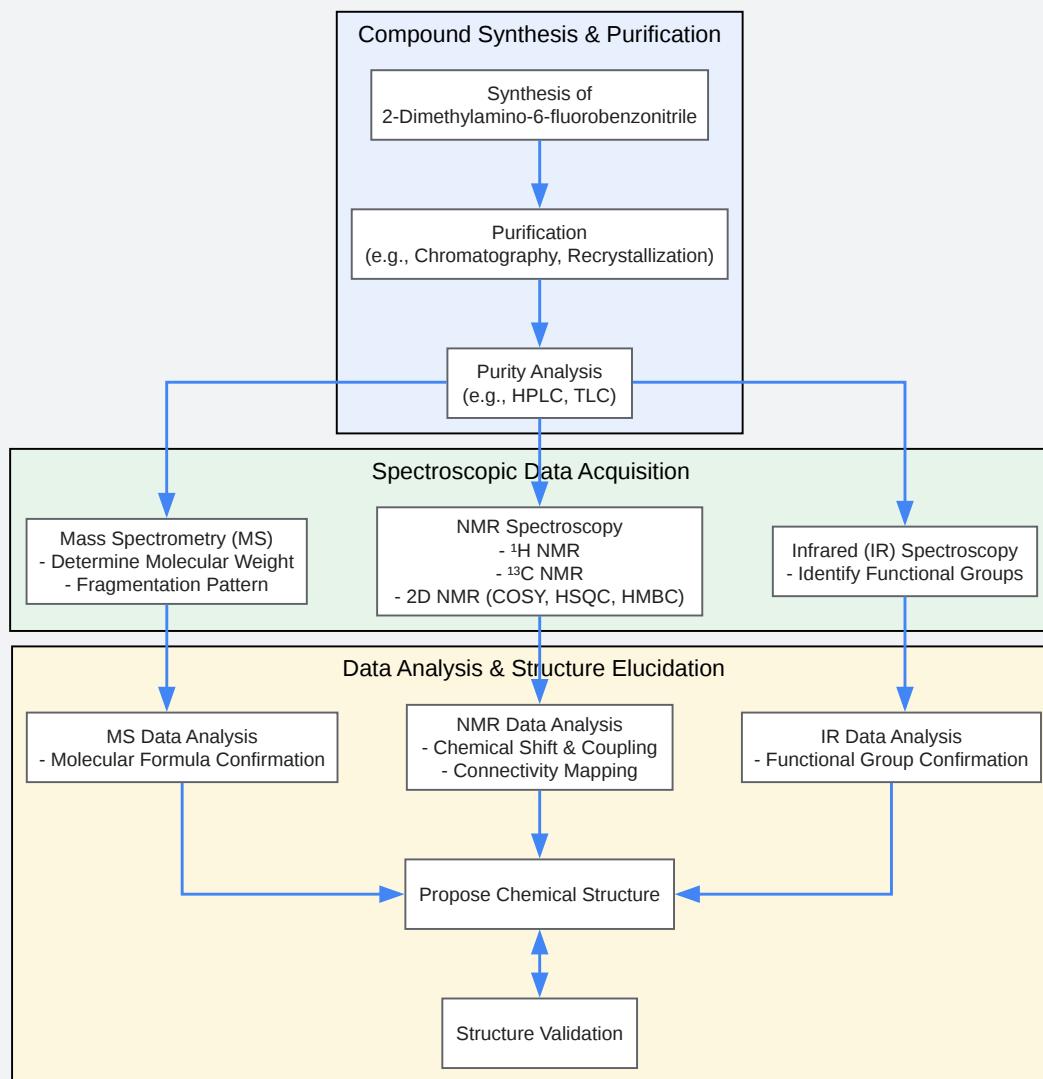
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data. These methodologies are standard in the structural elucidation of organic molecules and would be applicable to **2-Dimethylamino-6-fluorobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing would involve Fourier transformation, phase correction, and baseline correction. For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-IR: A small amount of the solid or liquid sample would be placed directly on the ATR crystal. The IR spectrum would be recorded over a typical range of 4000-400 cm⁻¹. The data would reveal the presence of key functional groups, such as the nitrile (C≡N) stretch, C-F stretch, aromatic C-H and C=C stretches, and the C-N stretch of the dimethylamino group.


Mass Spectrometry (MS)

- Electron Ionization (EI)-MS: For a volatile compound, a direct insertion probe or a GC-MS interface would be used. The sample would be bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting mass-to-charge ratios of the fragments would be analyzed to determine the molecular weight and fragmentation pattern.
- Electrospray Ionization (ESI)-MS: For less volatile compounds or for softer ionization, ESI-MS would be employed. The sample, dissolved in a suitable solvent, would be sprayed into the mass spectrometer, generating protonated ($[M+H]^+$) or other adduct ions. This technique is particularly useful for confirming the molecular weight.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel or uncharacterized chemical compound.

Logical Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 96994-73-9 (C9H9FN2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Dimethylamino-6-fluorobenzonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1301773#spectral-data-for-2-dimethylamino-6-fluorobenzonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com